

Spectroscopic and Mechanistic Analysis of 6-Hydroxy-TSU-68: A Technical Overview

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Compound of Interest		
Compound Name:	6-Hydroxy-TSU-68	
Cat. No.:	B15591451	Get Quote

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Introduction

6-Hydroxy-TSU-68 is a principal metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (also known as Orantinib or SU6668). TSU-68 is recognized for its role in inhibiting angiogenesis and cell proliferation by targeting the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). Understanding the spectroscopic characteristics and metabolic fate of its derivatives is crucial for comprehensive pharmacokinetic and pharmacodynamic profiling in drug development. This technical guide provides a consolidated overview of the known properties of **6-Hydroxy-TSU-68**, outlines standard experimental protocols for its detailed analysis, and visualizes the relevant biological pathways.

Chemical and Physical Properties

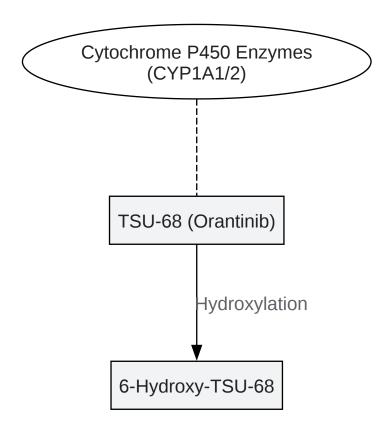
While detailed spectroscopic data for **6-Hydroxy-TSU-68** is not extensively published, its fundamental properties have been identified. It is formed through the hydroxylation of the parent compound, TSU-68, a process mediated by cytochrome P450 enzymes in the liver.



Property	Value	Source
Chemical Formula	C18H18N2O4	[1]
IUPAC Name	3-[5-[(Z)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid	[1]
Molecular Weight	326.35 g/mol	[1]
CAS Number	1035154-49-4	
Synonyms	6-Hydroxy orantinib, ORANTINIB METABOLITE M- 2	[1]

Metabolic Pathway of TSU-68

The biotransformation of TSU-68 to **6-Hydroxy-TSU-68** is a critical step in its metabolism. This conversion is primarily an oxidative process occurring in the liver.





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Metabolic conversion of TSU-68 to its hydroxylated metabolite.

Spectroscopic Analysis: Experimental Protocols

The following sections detail the standard methodologies that would be employed for a comprehensive spectroscopic analysis of **6-Hydroxy-TSU-68**.

Mass Spectrometry (MS)

Objective: To determine the accurate mass, elemental composition, and fragmentation pattern of **6-Hydroxy-TSU-68** for structural elucidation.

Methodology:

- Sample Preparation: 6-Hydroxy-TSU-68 is dissolved in a suitable solvent, such as methanol
 or acetonitrile, to a concentration of approximately 1 μg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
 Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
- Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion.
- Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collisioninduced dissociation (CID) to generate a fragmentation pattern. This pattern provides structural information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure and stereochemistry of **6-Hydroxy-TSU-68**.

Methodology:



- Sample Preparation: A purified sample of **6-Hydroxy-TSU-68** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Experiments: A suite of NMR experiments is performed, including:
 - ¹H NMR: To identify the number and types of protons.
 - 13C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, and to assign the complete chemical structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the 6-Hydroxy-TSU-68 molecule.

Methodology:

- Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The
 resulting spectrum shows absorption bands corresponding to specific functional groups (e.g.,
 O-H, N-H, C=O).

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of 6-Hydroxy-TSU-68.

Methodology:

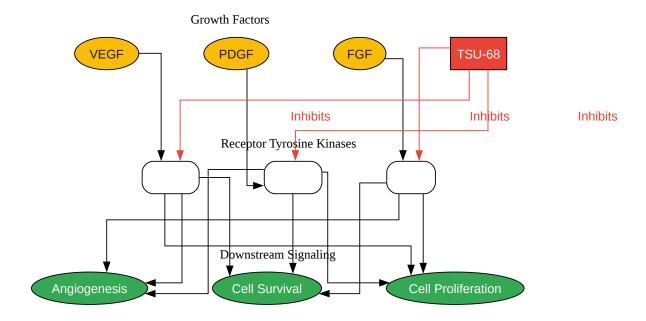
- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.



 Analysis: The absorbance of the sample is measured over the ultraviolet and visible range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is recorded.

Signaling Pathways Inhibited by Parent Compound TSU-68

The biological activity of **6-Hydroxy-TSU-68** is expected to be closely related to that of its parent compound. TSU-68 is a potent inhibitor of several receptor tyrosine kinases that are crucial for angiogenesis and tumor growth.



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Inhibitory action of TSU-68 on key signaling pathways.

Conclusion



6-Hydroxy-TSU-68 is a key metabolite in the biotransformation of the anti-cancer agent TSU-68. While comprehensive, publicly available spectroscopic data for this metabolite is limited, this guide outlines the standard analytical methodologies required for its full characterization. A thorough understanding of the spectroscopic properties and metabolic pathways of drug candidates and their metabolites is fundamental to advancing drug development and ensuring therapeutic efficacy and safety. Further research is warranted to fully elucidate the spectroscopic profile and biological activity of **6-Hydroxy-TSU-68**.

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References

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